BENGHE Foundational & Exploratory

Check Availability & Pricing

Physical and chemical properties of Methyl 2-
methyl-1H-indole-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Methyl 2-methyl-1H-indole-6-
Compound Name:
carboxylate

Cat. No.: B190157

An In-depth Technical Guide to Methyl 2-methyl-
1H-indole-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical
properties of Methyl 2-methyl-1H-indole-6-carboxylate. Due to the limited availability of
experimental data for this specific compound, this guide also includes information on closely
related analogs to provide valuable context and predictive insights.

~hemical Identi

Identifier Value

IUPAC Name methyl 2-methyl-1H-indole-6-carboxylate
CAS Number 184150-96-7[1]

Molecular Formula C11H11NO2[1]

Molecular Weight 189.22 g/mol [1]

Canonical SMILES CC1=CC2=C(C=C1C(=0)OC)NC=C2
InChl Key Not available
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Physical Properties

Direct experimental data for the physical properties of Methyl 2-methyl-1H-indole-6-
carboxylate are not readily available in the surveyed literature. However, the properties of
structurally similar indole-6-carboxylates can provide an estimation. For instance, Methyl
indole-6-carboxylate (CAS 50820-65-0), which lacks the 2-methyl group, has a reported melting
point of 76-80 °C.[2] The introduction of a methyl group at the 2-position may slightly alter the
crystal lattice and intermolecular interactions, thus influencing the melting point.

Property Estimated Value /| Comparison

Not experimentally determined. Likely a solid at
Melting Point room temperature. For comparison, Methyl
indole-6-carboxylate melts at 76-80 °C.[2]

Boiling Point Not experimentally determined.

Expected to be soluble in common organic

solvents such as methanol, ethanol, acetone,

Solubility . o .
and ethyl acetate. Limited solubility in water is
anticipated.

Appearance Likely a crystalline solid.

Chemical Properties and Reactivity

The chemical reactivity of Methyl 2-methyl-1H-indole-6-carboxylate is dictated by the indole
nucleus, the methyl group at the 2-position, and the methyl ester at the 6-position.

 Indole Nucleus: The indole ring system is generally electron-rich and susceptible to
electrophilic substitution, primarily at the C3 position. The presence of the methyl group at
C2 may sterically hinder reactions at C3 to some extent. The N-H proton is weakly acidic and
can be deprotonated with a strong base.

o Methyl Ester Group: The ester functionality can undergo hydrolysis under acidic or basic
conditions to yield the corresponding carboxylic acid. It can also be reduced to an alcohol or
react with nucleophiles.
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Spectral Data

Specific spectral data for Methyl 2-methyl-1H-indole-6-carboxylate is not available. However,
the expected spectral characteristics can be inferred from related structures. Below are the
predicted and comparative spectral data.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

e H NMR: The spectrum is expected to show signals for the aromatic protons on the indole
ring, a singlet for the C2-methyl group, a singlet for the methyl ester protons, and a broad
singlet for the N-H proton. The chemical shifts of the aromatic protons will be influenced by
the electron-withdrawing nature of the ester group.

e 13C NMR: The spectrum will display signals for the eleven carbon atoms, including the two
methyl carbons, the carbonyl carbon of the ester, and the eight carbons of the indole ring
system.

Reference Spectral Data for a Closely Related Analog: Methyl 6-bromo-2-methyl-1H-indole-3-
carboxylate[3]

A study by Bellavita et al. (2022) provides detailed spectral data for Methyl 6-bromo-2-methyl-
1H-indole-3-carboxylate, which can serve as a valuable reference.
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'H NMR (CDCls) 3C NMR (CDCls)
& 8.34 (brs, 1H, NH) 5 166.1 (C=0)
87.94 (d, J = 9 Hz, 1H) 5 144.2

8 7.45 (d, J = 1.8 Hz, 1H) 5135.2

& 7.31 (dd, J = 9 Hz, 1.8 Hz, 1H) 5126.0

& 3.92 (s, 3H, OCHs3) 5 125.0

8 2.73 (s, 3H, CHs) 5122.7

5 115.7

5113.4

5104.9

& 50.9 (OCHs)

5 14.2 (CHs)

High-Resolution Mass Spectrometry (HRMS) of Methyl 6-bromo-2-methyl-1H-indole-3-
carboxylate:[3]

e ESI-MS: m/z 289.9782 [M+Na]* (calculated for C11H10BrNO2zNa: 289.9787)
4.2. Infrared (IR) Spectroscopy

The IR spectrum of Methyl 2-methyl-1H-indole-6-carboxylate is expected to exhibit
characteristic absorption bands:

N-H Stretch: A sharp peak around 3300-3500 cm~1.

C-H Stretch (aromatic and aliphatic): Peaks in the range of 2850-3100 cm~2.

C=0 Stretch (ester): A strong absorption band around 1700-1725 cm~1.

C=C Stretch (aromatic): Peaks in the 1450-1600 cm~1 region.
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e C-O Stretch (ester): Bands in the 1000-1300 cm~1 region.
Experimental Protocols
5.1. Synthesis

A specific, validated experimental protocol for the synthesis of Methyl 2-methyl-1H-indole-6-
carboxylate is not detailed in the available literature. However, a plausible synthetic route can
be adapted from the palladium-catalyzed intramolecular oxidative coupling method reported for
the synthesis of related 2-methyl-1H-indole-3-carboxylate derivatives.[3]

Exemplary Protocol (adapted from Bellavita et al., 2022):

This protocol describes the synthesis of a related indole derivative and can be considered a

starting point for the synthesis of the title compound.

Reaction Scheme:

Substituted Aniline Condensation Pd(OACc)2, Cu(OAc)2, K2CO3
Enamine Intermediate Microwave Irradiation > Methyl 2-methyl-1H-indole-6-carboxylate
.

Methyl Acetoacetate

Click to download full resolution via product page
Caption: Proposed synthetic pathway for Methyl 2-methyl-1H-indole-6-carboxylate.
Step 1: Synthesis of the Enamine Intermediate

o To a solution of the appropriately substituted aniline (1 equivalent) in a suitable solvent (e.qg.,
toluene), add methyl acetoacetate (1.1 equivalents).

e Add a catalytic amount of a dehydrating agent or acid catalyst (e.g., p-toluenesulfonic acid).

o Reflux the mixture with a Dean-Stark apparatus to remove water.
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e Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass
Spectrometry (GC-MS).

e Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
» Purify the crude enamine intermediate by column chromatography on silica gel.
Step 2: Palladium-Catalyzed Intramolecular Oxidative Coupling

e In a microwave reaction vessel, combine the enamine intermediate (1 equivalent),
palladium(ll) acetate (Pd(OAc)z, 0.1 equivalents), copper(ll) acetate (Cu(OAc)z, 1
equivalent), and potassium carbonate (K2COs, 2.5 equivalents).

e Add a suitable solvent such as N,N-dimethylformamide (DMF).

o Seal the vessel and subject it to microwave irradiation at a specified temperature (e.g., 60
°C) for a designated time.

» Monitor the progress of the reaction by TLC or LC-MS.
» After completion, cool the reaction mixture and dilute with water.
o Extract the product with an organic solvent (e.g., ethyl acetate).

e Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

 Purify the crude product by column chromatography on silica gel to afford Methyl 2-methyl-
1H-indole-6-carboxylate.

5.2. Purification and Analysis

« Purification: The primary method for purification is flash column chromatography on silica gel

using a gradient of ethyl acetate in hexanes.

e Analysis: The purity and identity of the compound can be confirmed by *H NMR, 3C NMR,
mass spectrometry, and High-Performance Liquid Chromatography (HPLC).
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Biological Activity and Potential Applications

While no specific biological activities have been reported for Methyl 2-methyl-1H-indole-6-
carboxylate, the indole scaffold is a well-established pharmacophore present in numerous
natural products and synthetic drugs.[4] Derivatives of indole are known to exhibit a wide range
of pharmacological effects, including but not limited to:

e Anticancer

Antiviral

Antibacterial

Antifungal

Anti-inflammatory

Anticonvulsant

The specific substitution pattern of Methyl 2-methyl-1H-indole-6-carboxylate makes it an
interesting candidate for further investigation in drug discovery programs. The methyl group at
the 2-position and the methyl ester at the 6-position could modulate the pharmacokinetic and
pharmacodynamic properties compared to other indole derivatives.

Logical Relationship of Indole Core to Biological Activity:
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Caption: The versatile indole scaffold is a key component in many biologically active
compounds.

Conclusion

Methyl 2-methyl-1H-indole-6-carboxylate is a heterocyclic compound with potential for
further exploration in medicinal chemistry and materials science. While detailed experimental
data for this specific molecule is sparse, this guide provides a solid foundation based on its
chemical structure and data from closely related analogs. The outlined synthetic strategy and
predicted spectral characteristics offer a starting point for researchers interested in synthesizing
and characterizing this compound. Further investigation is warranted to elucidate its precise
physical, chemical, and biological properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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